2-(4-Bromophénoxy)acétohydrazide

Vue d'ensemble

Description

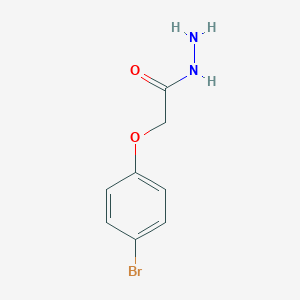

2-(4-Bromophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H9BrN2O2. It belongs to the class of hydrazides, which are known for their significant biological activities, including antibacterial, antifungal, and antiviral properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-(4-bromophenoxy)acetohydrazide exhibits notable antibacterial and antifungal activities. These properties make it a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Anticancer Potential

The compound has been investigated for its anticancer properties. Coordination complexes formed with transition metals, such as nickel(II) and cobalt(II), using 2-(4-bromophenoxy)acetohydrazide as a ligand have demonstrated significant cytotoxic effects on cancer cell lines, including colorectal cancer cells. These complexes may offer therapeutic chemoprevention comparable to established chemotherapeutic agents like doxorubicin .

Antituberculosis Activity

Preliminary studies suggest that hydrazide derivatives, including 2-(4-bromophenoxy)acetohydrazide, may possess antituberculosis properties. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for the survival of Mycobacterium tuberculosis, thus warranting further investigation into its potential as a treatment option.

Coordination Chemistry

Synthesis of Coordination Polymers

2-(4-Bromophenoxy)acetohydrazide has been utilized in the synthesis of coordination polymers with metal ions. For example, complexes formed with nickel(II) chloride exhibit polymeric structures characterized by bidentate coordination through the carbonyl oxygen and amine nitrogen atoms of the hydrazide. Such complexes are studied for their potential applications in biosensing and catalysis due to their unique structural properties .

Material Science Applications

The compound can also be employed in the development of new materials. Its ability to form stable complexes with various metals can lead to innovative applications in areas such as catalysis, sensing technologies, and the creation of advanced functional materials .

Chemical Synthesis

Intermediate in Organic Synthesis

In organic chemistry, 2-(4-bromophenoxy)acetohydrazide serves as a valuable intermediate for synthesizing more complex organic molecules. Its reactive functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility is crucial for developing new compounds with desired biological activities .

Case Studies

Mécanisme D'action

Target of Action

The primary target of 2-(4-Bromophenoxy)acetohydrazide is the Nickel (II) ion (Ni(II)) . This compound forms a coordination complex with Ni(II), serving as a ligand . The Ni(II) ion is six-coordinated, forming a distorted octahedron .

Mode of Action

2-(4-Bromophenoxy)acetohydrazide interacts with its target, Ni(II), through a bidentate coordination. This interaction involves the carbonyl oxygen atom and the amine nitrogen of the 2-(4-Bromophenoxy)acetohydrazide . The oxygen of the isopropanol molecule, the chlorine atom, and two other chlorine atoms serve as bridges between two metal atoms .

Biochemical Pathways

It’s known that hydrazide derivatives, to which this compound belongs, are key intermediates for synthesizing novel biologically active derivatives . These derivatives exhibit antibacterial, antifungal, and antimicrobial activities .

Result of Action

The coordination compound formed by 2-(4-Bromophenoxy)acetohydrazide and Ni(II) exhibits a polymeric structure . The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-Bromophenoxy)acetohydrazide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)acetohydrazide typically involves the reaction of 4-bromophenol with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate . The reaction conditions generally include:

Step 1: Reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-bromophenoxy)acetic acid.

Industrial Production Methods

While specific industrial production methods for 2-(4-bromophenoxy)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromophenoxy)acetohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Condensation Reactions: Aldehydes or ketones are used, often in the presence of an acid catalyst.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

Condensation Reactions: Products include hydrazones, which are useful intermediates in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenoxy)acetohydrazide

- 2-(4-Fluorophenoxy)acetohydrazide

- 2-(4-Methylphenoxy)acetohydrazide

Uniqueness

2-(4-Bromophenoxy)acetohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs . The bromine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Activité Biologique

2-(4-Bromophenoxy)acetohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

2-(4-Bromophenoxy)acetohydrazide is synthesized through the reaction of 4-bromophenol with acetohydrazide, followed by purification processes that yield a white crystalline product. The synthesis route typically involves refluxing the reactants in an organic solvent, such as ethanol, to promote the formation of the hydrazide linkage.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of 2-(4-Bromophenoxy)acetohydrazide against various pathogens. For instance:

- In vitro studies demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. It has been shown to have a Minimum Inhibitory Concentration (MIC) as low as 0.48 μg/mL against Micrococcus luteus, indicating potent activity compared to standard antibiotics like nitrofurantoin .

- The compound's effectiveness extends to antifungal properties as well, with notable activity against Candida albicans and other fungi.

Anticancer Activity

The anticancer potential of 2-(4-Bromophenoxy)acetohydrazide has been evaluated in several cell lines:

- Cytotoxicity Assays : The compound has been tested against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Results indicated that it possesses significant cytotoxic effects, with IC50 values often in the micromolar range. For example, one study reported an IC50 of 7.81 µM against HepG2 cells .

- Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at specific phases (S/G2 phase), thereby inhibiting proliferation .

Case Study 1: Antimicrobial Efficacy

In a comparative study, 2-(4-Bromophenoxy)acetohydrazide was evaluated alongside traditional antibiotics. It exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of commonly used antibiotics .

Case Study 2: Anticancer Activity

Another study focused on its anticancer properties revealed that treatment with 2-(4-Bromophenoxy)acetohydrazide led to a marked decrease in cell viability in HT-29 cells, with an IC50 value of approximately 12.39 µM. This study also highlighted its potential as a lead compound for further development into a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-Bromophenoxy)acetohydrazide can be influenced by structural modifications. Variations in substituents on the phenyl ring or alterations in the hydrazone moiety can enhance or diminish its biological efficacy. For instance, derivatives with electron-withdrawing groups have shown improved inhibitory effects against alkaline phosphatase enzymes, which are often overexpressed in cancerous tissues .

Propriétés

IUPAC Name |

2-(4-bromophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZQWMLTVDXDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351136 | |

| Record name | 2-(4-bromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-00-4 | |

| Record name | 2-(4-bromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the coordination behavior of 2-(4-Bromophenoxy)acetohydrazide with Nickel(II) ions?

A1: The research article describes the synthesis and structural characterization of a novel coordination polymer formed between 2-(4-Bromophenoxy)acetohydrazide (acting as a ligand) and Nickel(II) ions []. The study reveals that the ligand coordinates to the nickel ion in a bidentate fashion, utilizing both the carbonyl oxygen and the amine nitrogen atoms. This coordination, along with bridging interactions from chlorine atoms and isopropanol molecules, leads to the formation of a polymeric structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.